An In-Depth Technical Guide to Dichlorobis(2-ethylhexyl)silane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Dichlorobis(2-ethylhexyl)silane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(2-ethylhexyl)silane (CAS No. 1089687-03-5) is a significant organosilicon compound characterized by a central silicon atom bonded to two chlorine atoms and two 2-ethylhexyl groups.[1] As a member of the dialkyldichlorosilane family, it serves as a versatile precursor in the synthesis of a variety of silicon-containing materials.[2] The presence of the branched, long-chain alkyl groups imparts unique solubility and steric properties, making it a compound of interest in materials science and synthetic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug development professionals.
Chemical Structure and Identification
The molecular structure of Dichlorobis(2-ethylhexyl)silane consists of a tetrahedral silicon atom at its core. The two chlorine atoms are highly reactive sites, susceptible to nucleophilic substitution, which is the basis for much of its synthetic utility. The two 2-ethylhexyl groups are bulky, non-polar side chains that influence the compound's physical properties, such as its solubility in organic solvents and its hydrolytic stability.
Caption: 2D Chemical Structure of Dichlorobis(2-ethylhexyl)silane.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1089687-03-5[1] |
| Molecular Formula | C16H34Cl2Si[1] |
| Molecular Weight | 325.43 g/mol [3] |
| IUPAC Name | dichloro-bis(2-ethylhexyl)silane[1] |
| Synonyms | Di(2-ethylhexyl)dichlorosilane, Bis(2-ethylhexyl)dichlorosilane[1] |
| InChI | InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3[1] |
| InChIKey | BXDGSXMFTGZLDT-UHFFFAOYSA-N[1] |
| SMILES | CCCCC(CC)C(Cl)Cl[1] |
Physicochemical Properties
The physical and chemical properties of Dichlorobis(2-ethylhexyl)silane are largely dictated by the interplay between the polar Si-Cl bonds and the non-polar 2-ethylhexyl groups. It is a liquid at room temperature and is sensitive to moisture.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to Orange to Green clear liquid |
| Boiling Point | 132-138 °C at 1.5 mmHg |
| Density | 0.924 g/cm³ (Predicted) |
| Refractive Index | 1.4590 to 1.4630 |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be complex due to the diastereotopic protons in the 2-ethylhexyl groups.
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~0.8-1.0 ppm (m): Overlapping signals from the two terminal methyl groups (-CH₃).
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~1.2-1.6 ppm (m): A broad multiplet corresponding to the methylene protons (-CH₂-) of the alkyl chains.
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~1.1-1.3 ppm (m): A multiplet for the methylene protons attached to the silicon atom (Si-CH₂-).
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~1.7-1.9 ppm (m): A multiplet for the methine proton (-CH-).
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show distinct signals for each carbon environment in the 2-ethylhexyl group.
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~10-14 ppm: Signals corresponding to the terminal methyl carbons (-CH₃).
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~22-35 ppm: A series of signals for the methylene carbons (-CH₂-) of the alkyl chains.
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~20-25 ppm: Signal for the methylene carbon attached to the silicon atom (Si-CH₂-).
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~40-45 ppm: Signal for the methine carbon (-CH-).
FTIR Spectroscopy (Predicted)
The infrared spectrum will be dominated by absorptions from the alkyl groups and the Si-Cl bonds.
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2955-2850 cm⁻¹: Strong C-H stretching vibrations of the methyl and methylene groups.
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1465-1450 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
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1380-1370 cm⁻¹: C-H bending (umbrella) vibrations of the methyl groups.
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800-850 cm⁻¹: Si-C stretching vibrations.
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450-600 cm⁻¹: Strong Si-Cl stretching vibrations.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry is expected to show a molecular ion peak, albeit potentially weak, and characteristic fragmentation patterns.
-
M⁺ at m/z 324 (and isotopic peaks for Cl): The molecular ion.
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Loss of a butyl group (-C₄H₉): A fragment at m/z 267.
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Loss of a 2-ethylhexyl group (-C₈H₁₇): A fragment at m/z 211.
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Loss of Cl: A fragment at m/z 289.
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Further fragmentation of the alkyl chains will lead to a series of peaks separated by 14 amu (-CH₂-).
Synthesis and Reactivity
Synthesis: Grignard Reaction
The most common method for synthesizing dialkyldichlorosilanes is through the reaction of silicon tetrachloride (SiCl₄) with a Grignard reagent.[4] In the case of Dichlorobis(2-ethylhexyl)silane, the Grignard reagent is 2-ethylhexylmagnesium bromide or chloride. The reaction proceeds via nucleophilic substitution of the chloride ions on the silicon atom.
A significant challenge in this synthesis is controlling the degree of alkylation. The reaction can produce a mixture of mono-, di-, tri-, and tetra-alkylated silanes.[4] The reactivity of the chlorosilane intermediates decreases with increasing alkyl substitution (SiCl₄ ≈ RSiCl₃ > R₂SiCl₂ >> R₃SiCl).[4] Therefore, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired dichlorobis(2-ethylhexyl)silane.
Caption: Grignard Synthesis Workflow for Dichlorobis(2-ethylhexyl)silane.
Experimental Protocol: Synthesis of Dichlorobis(2-ethylhexyl)silane
This protocol is a representative procedure and may require optimization. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of the Grignard Reagent:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 2-ethylhexyl bromide (2.0 equivalents) in anhydrous diethyl ether to the magnesium turnings.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-ethylhexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain Dichlorobis(2-ethylhexyl)silane.
-
Reactivity
The reactivity of Dichlorobis(2-ethylhexyl)silane is dominated by the two Si-Cl bonds. These bonds are susceptible to nucleophilic attack by a wide range of nucleophiles.
-
Hydrolysis: Dichlorobis(2-ethylhexyl)silane reacts with water to form the corresponding silanediol, bis(2-ethylhexyl)silanediol, and hydrochloric acid. The silanediol is often unstable and can readily undergo self-condensation to form polysiloxanes. The rate of hydrolysis is influenced by pH and the steric bulk of the alkyl groups.
-
Reaction with Alcohols: In the presence of a base (e.g., a tertiary amine) to scavenge the HCl byproduct, Dichlorobis(2-ethylhexyl)silane reacts with alcohols to form dialkoxybis(2-ethylhexyl)silanes.
-
Reaction with Amines: It reacts with primary and secondary amines to form aminosilanes. The stoichiometry of the reaction can be controlled to achieve mono- or di-substitution of the chlorine atoms.
Applications
The unique combination of reactive chloro groups and long, branched alkyl chains makes Dichlorobis(2-ethylhexyl)silane a valuable intermediate in several fields.
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Precursor for Silicone Polymers: As a difunctional monomer, it can be used in the synthesis of polysiloxanes.[5] The 2-ethylhexyl groups can improve the solubility of the resulting polymers in organic media and impart flexibility and low-temperature performance.
-
Surface Modifying Agent: The reactive Si-Cl bonds can react with hydroxyl groups on the surfaces of inorganic materials such as silica, glass, and metal oxides. This allows for the covalent attachment of the 2-ethylhexyl groups to the surface, rendering it hydrophobic (water-repellent).[6][7] This property is useful for creating water-resistant coatings and modifying the surface of fillers for improved compatibility with non-polar polymer matrices.
-
Solubility Enhancing Reagent: The long alkyl chains can enhance the solubility of other molecules or materials in non-polar solvents.[3]
Safety and Handling
Dichlorobis(2-ethylhexyl)silane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[1] It may also be corrosive to metals. Upon contact with moisture, it releases corrosive and toxic hydrogen chloride gas.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture. Handle under an inert atmosphere whenever possible.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Store under an inert gas (e.g., nitrogen or argon).
-
Keep away from incompatible materials such as water, alcohols, and bases.
-
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
-
Kinetic and stereochemical evidence for nucleophilic assistance in the nucleophilic hydrolysis of chlorosilanes. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
-
Diallyldichlorosilane - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
-
Dichlorobis(2-ethylhexyl)silane | C16H34Cl2Si | CID 22023834. PubChem. Available at: [Link]
-
Supporting Information for. The Royal Society of Chemistry. Available at: [Link]
-
Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. PMC - PubMed Central. Available at: [Link]
-
Dichlorobis(2-ethylhexyl)silane (C16H34Cl2Si). PubChemLite. Available at: [Link]
-
Dimethyldichlorosilane - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics. ACS Publications. Available at: [Link]
-
FTIR spectra: (a) dimethyldichlorosilane treated silica; (b) untreated silica. ResearchGate. Available at: [Link]
-
-
Organic Syntheses Procedure. Available at: [Link]
-
-
Electronic Supporting Information (ESI). The Royal Society of Chemistry. Available at: [Link]
-
Thermodynamics and Kinetics of the Reaction of Catalytic Dismutation of Chlorosilanes in the Vapor Phase in the Temperature Range of 353–393 K. MDPI. Available at: [Link]
-
Gas-Phase Reaction Pathways and Rate Coefficients for the Dichlorosilane-Hydrogen and Trichlorosilane-Hydrogen Systems. NASA Technical Reports Server (NTRS). Available at: [Link]
-
Solved EXPERIMENTAL PROCEDURE The Grignard synthesis that | Chegg.com. Chegg. Available at: [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:. Available at: [Link]
-
DIBUTYLDICHLOROSILANE - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). MSU chemistry. Available at: [Link]
-
Phenyldichlorosilane - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Hydrophobic Silane Surface Treatments. Technical Library - Gelest. Available at: [Link]
-
How to Create a Grignard Reagent ("Preparation"). YouTube. Available at: [Link]
-
-
The Grignard Reaction. Available at: [Link]
-
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Silane, dichlorodimethyl-. the NIST WebBook. Available at: [Link]
-
Dichlorodiphenylsilane - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
Gelest, Inc. ResearchGate. Available at: [Link]
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc.. Available at: [Link]
-
13C | Solvent | NMR Chemical Shifts. NMRS.io. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. ResearchGate. Available at: [Link]
-
Achieving Hydrophobicity: The Role of Hexyltriethoxysilane in Surface Treatments. Available at: [Link]
- US8735493B2 - Preparation of organosiloxane polymers. Google Patents.
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. Available at: [Link]
-
Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
-
Web-based application for in silico fragmentation. MS tools - EPFL. Available at: [Link]
Sources
- 1. Dichlorobis(2-ethylhexyl)silane | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichlorobis(2-ethylhexyl)silane | 1089687-03-5 | Benchchem [benchchem.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. nbinno.com [nbinno.com]
- 7. dakenchem.com [dakenchem.com]
